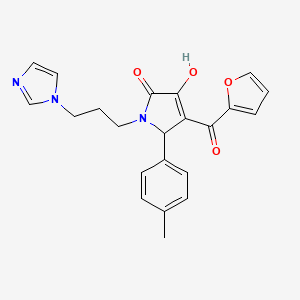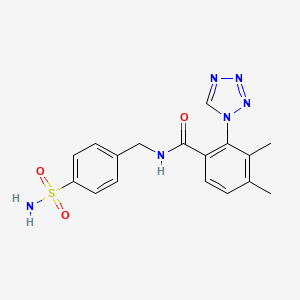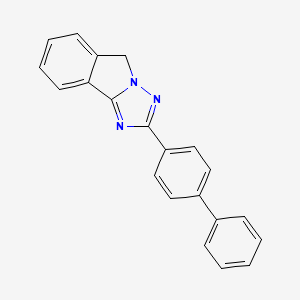![molecular formula C13H15N5OS B12160120 5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B12160120.png)
5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1-phenyl-1H-tetrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2-氧代-2-吡咯烷-1-基乙基)硫]-1-苯基-1H-四唑是一种复杂的含氮有机化合物,其结构中包含四唑环、苯基和吡咯烷酮部分。
准备方法
合成路线和反应条件
5-[(2-氧代-2-吡咯烷-1-基乙基)硫]-1-苯基-1H-四唑的合成通常需要多个步骤,从容易获得的前体开始。一种常见的合成路线包括以下步骤:
吡咯烷酮部分的形成: 此步骤涉及合适的胺与羰基化合物反应形成吡咯烷酮环。
硫醚键的引入: 然后,吡咯烷酮衍生物与硫醇化合物反应以引入硫醚键。
四唑环的形成: 最后一步涉及中间体与叠氮源环化形成四唑环。
工业生产方法
5-[(2-氧代-2-吡咯烷-1-基乙基)硫]-1-苯基-1H-四唑的工业生产可能涉及上述合成路线的优化版本,重点是可扩展性、成本效益和环境因素。连续流动合成和绿色化学原理等技术通常用于提高生产过程的效率和可持续性。
化学反应分析
反应类型
5-[(2-氧代-2-吡咯烷-1-基乙基)硫]-1-苯基-1H-四唑可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成亚砜或砜。
还原: 还原反应可以将酮基转化为醇。
取代: 苯基可以发生亲电芳香取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 亲电芳香取代反应通常需要三氯化铝或三氯化铁等催化剂。
主要形成的产物
氧化: 亚砜和砜。
还原: 醇衍生物。
取代: 各种取代的苯衍生物。
科学研究应用
5-[(2-氧代-2-吡咯烷-1-基乙基)硫]-1-苯基-1H-四唑在科学研究中具有广泛的应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其作为具有抗菌和抗癌活性的生物活性化合物的潜力。
医药: 探索其潜在的治疗应用,包括作为抗炎剂。
工业: 用于开发具有特定性能(例如导电性或催化活性)的先进材料。
作用机制
5-[(2-氧代-2-吡咯烷-1-基乙基)硫]-1-苯基-1H-四唑的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能通过与酶或受体结合而发挥作用,从而调节其活性。例如,它可以抑制参与炎症途径的某些酶,从而减少炎症。
相似化合物的比较
类似化合物
- 5-[(2-氧代-2-吡咯烷-1-基乙基)硫]-1,3-噻唑-2-胺
- 5-[(2-氧代-2-吡咯烷-1-基乙基)硫]-1,3,4-噻二唑-2-胺
独特之处
与类似化合物相比,5-[(2-氧代-2-吡咯烷-1-基乙基)硫]-1-苯基-1H-四唑的独特之处在于存在四唑环,它赋予了独特的化学和生物学特性。四唑环以其稳定性和参与多种化学反应的能力而闻名,这使得这种化合物在研究和工业应用方面特别通用。
属性
分子式 |
C13H15N5OS |
|---|---|
分子量 |
289.36 g/mol |
IUPAC 名称 |
2-(1-phenyltetrazol-5-yl)sulfanyl-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C13H15N5OS/c19-12(17-8-4-5-9-17)10-20-13-14-15-16-18(13)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 |
InChI 键 |
VTYZUIQSLMUCTH-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C(=O)CSC2=NN=NN2C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({6-[(4-benzylpiperidin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(propan-2-yl)acetamide](/img/structure/B12160038.png)
![N-(5-methyl-1,3-thiazol-2-yl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12160040.png)

![N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide](/img/structure/B12160051.png)
![2-[(3-Benzyl-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12160059.png)

![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12160068.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12160076.png)

![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[benzyl(methyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160095.png)
![N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1H-indazole-3-carboxamide](/img/structure/B12160096.png)

![5-{[5-(4-Bromophenyl)(2-furyl)]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiaz olidin-4-one](/img/structure/B12160116.png)
![N-(3-chlorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12160135.png)
